molecular formula C6H10O3 B2638598 cis-2-Methyloxolane-3-carboxylic acid CAS No. 617690-26-3

cis-2-Methyloxolane-3-carboxylic acid

Cat. No.: B2638598
CAS No.: 617690-26-3
M. Wt: 130.143
InChI Key: YXVATTQXDIZNEP-WHFBIAKZSA-N
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Description

Cis-2-Methyloxolane-3-carboxylic acid: is a chemical compound with the molecular formula C6H10O3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound has gained attention in scientific research due to its potential biological activity and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis from 2-Methyloxolane: One common method involves the oxidation of 2-methyloxolane using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Industrial Production Methods: Industrially, this compound can be synthesized through catalytic processes involving the use of metal catalysts like palladium or platinum.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Amines, alcohols, and esters.

Major Products

    Oxidation Products: Carboxylates, carbonyl compounds.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amides, esters.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Cis-2-methyloxolane-3-carboxylic acid is unique due to its specific cis-configuration, which can influence its reactivity and interaction with biological targets. This configuration can result in distinct physical, chemical, and biological properties compared to its trans-isomer and other similar compounds .

Biological Activity

cis-2-Methyloxolane-3-carboxylic acid , also known as rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, is a chiral compound featuring an oxolane ring and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry due to its potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as either an inhibitor or an activator of certain biochemical pathways, influencing cellular processes. Research indicates that this compound can modulate enzyme activities, which could lead to therapeutic applications in drug development.

Enzyme Interactions

Recent studies have focused on the interactions of this compound with various enzymes:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have shown selective inhibition of COX-2 over COX-1, which is significant for anti-inflammatory drug design. This selectivity suggests that this compound may have similar properties, although specific studies on this compound are still limited .
  • Enzyme Activation : The compound may also act as an activator for certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Toxicological Profile

Toxicological assessments indicate that this compound is rapidly metabolized with low bioaccumulation potential. Studies have established no observed adverse effect levels (NOAELs) for this compound, indicating a favorable safety profile when used under recommended conditions .

Recent Research Insights

  • Synthesis and Applications : The synthesis of this compound has been explored as a building block for more complex molecules in medicinal chemistry. Its unique stereochemistry allows for diverse applications in asymmetric synthesis .
  • Potential Therapeutic Uses : Ongoing research is investigating its potential as a precursor for drugs targeting inflammatory diseases due to its enzyme modulation capabilities.
  • Environmental Impact : Studies have also assessed the environmental degradation pathways of related compounds, suggesting that understanding these processes could inform the safe use of this compound in industrial applications .

Comparative Analysis

Compound NameBiological ActivitySelectivity
This compound Potential COX inhibitionUnknown
rac-(2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride Known COX-2 selectivityHigh COX-2 over COX-1
rac-(2R,3S)-3-aminooxolane-2-carboxylic Acid Hydrochloride Antimicrobial propertiesNot specified

Properties

IUPAC Name

(2S,3S)-2-methyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVATTQXDIZNEP-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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